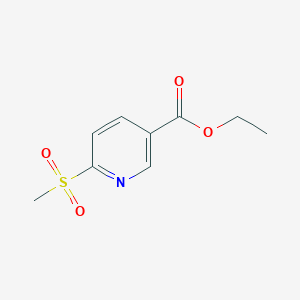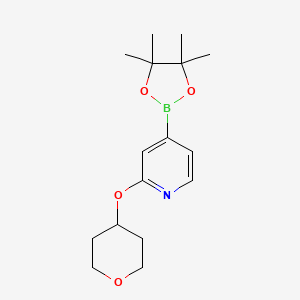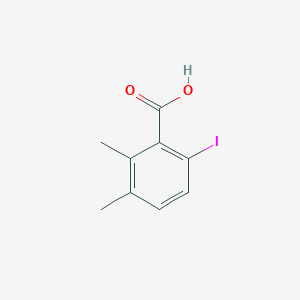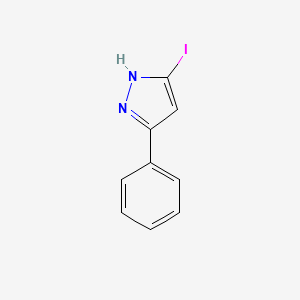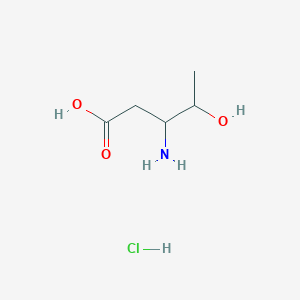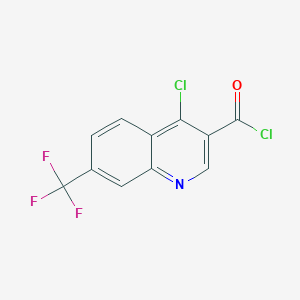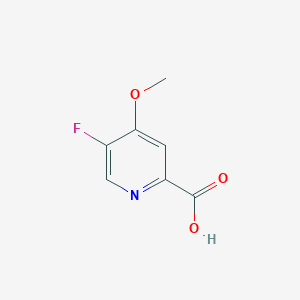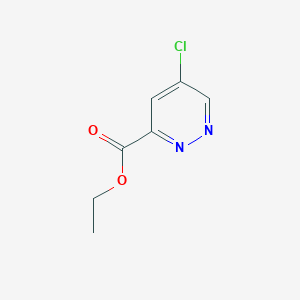
2-Methyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12. It is a derivative of naphthalene, where a methyl group is attached to the second carbon of the 1,2-dihydronaphthalene structure. This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their fused benzene rings. These compounds have significant importance in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the reaction of phenyl radicals with isoprene or 1,3-pentadiene. This reaction proceeds via indirect scattering dynamics and involves the formation of a van-der-Waals complex in the entrance channel. The phenyl radical adds to the terminal carbon atoms of isoprene or 1,3-pentadiene, forming resonantly stabilized free radicals, which then undergo cis-trans isomerization followed by ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes, would apply to its production.
化学反应分析
Types of Reactions
2-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce more saturated hydrocarbons.
科学研究应用
2-Methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Its derivatives are used in studying the biological activity of polycyclic aromatic hydrocarbons.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways. For instance, its derivatives that act as fluorescent ligands for estrogen receptors bind to these receptors and modulate their activity. Similarly, inhibitors of aldosterone synthase interfere with the enzyme’s activity, reducing the production of aldosterone and thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-Methyl-1,2-dihydronaphthalene
- 2-Methyl-1,4-dihydronaphthalene
- 1,2-Dihydronaphthalene
Uniqueness
2-Methyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methyl-1,2-dihydronaphthalene, the position of the methyl group affects the compound’s electronic distribution and steric properties, leading to different reactivity and applications. Similarly, the difference between this compound and 2-Methyl-1,4-dihydronaphthalene lies in the position of the double bond, which also affects their chemical behavior.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules and studying the properties of polycyclic aromatic hydrocarbons.
属性
分子式 |
C11H12 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-7,9H,8H2,1H3 |
InChI 键 |
RDYNVYUYKKQXNU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)

![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
